(1-Methyl-1H-indol-2-yl)boronic acid
Overview
Description
(1-Methyl-1H-indol-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C9H10BNO2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
It is known to be used as a reactant for suzuki-miyaura coupling . This suggests that it may interact with palladium catalysts and other boronic acids or esters in the context of this reaction.
Mode of Action
In the context of suzuki-miyaura coupling, boronic acids typically undergo transmetallation with a palladium catalyst to form a palladium-boron complex, which then undergoes reductive elimination to form the desired coupled product .
Biochemical Pathways
Given its use in suzuki-miyaura coupling, it may be involved in the synthesis of various biologically active compounds .
Result of Action
As a reactant in suzuki-miyaura coupling, it contributes to the formation of biaryl compounds, which can have various effects depending on their specific structures .
Action Environment
It is noted that the compound should be stored in a cool, dry, and well-ventilated place away from strong oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Methyl-1H-indol-2-yl)boronic acid is typically synthesized through the reaction of N-methylindole with tri(benzoxy)borate under basic conditions . The reaction involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored under inert atmosphere at low temperatures to maintain stability .
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the reaction.
Solvents: Common solvents include ethanol, toluene, and tetrahydrofuran.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(1-Methyl-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- (1-Methyl-1H-indole-3-yl)boronic acid
- (1-Methyl-1H-indole-5-yl)boronic acid
- (1-Methyl-1H-indole-7-yl)boronic acid
Comparison: (1-Methyl-1H-indol-2-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling .
Properties
IUPAC Name |
(1-methylindol-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPBJUTWVXLSER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627927 | |
Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191162-40-0 | |
Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indole-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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